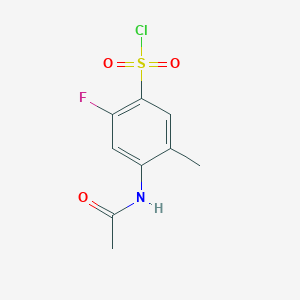

4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

4-acetamido-2-fluoro-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO3S/c1-5-3-9(16(10,14)15)7(11)4-8(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUOEWIKOZFVBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride chemical properties

An In-Depth Technical Guide to 4-Acetamido-2-fluoro-5-methylbenzenesulfonyl Chloride: Properties, Synthesis, and Applications

Abstract

This compound is a substituted aromatic sulfonyl chloride that serves as a crucial intermediate in synthetic organic chemistry. Its structural complexity, featuring acetamido, fluoro, and methyl groups, makes it a valuable building block for creating highly functionalized molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, an analysis of its chemical reactivity, and a discussion of its applications, particularly in the realm of pharmaceutical development. Emphasis is placed on the practical aspects of handling, safety, and characterization to support researchers and drug development professionals in leveraging this versatile reagent.

Compound Identification and Structure

The unique arrangement of functional groups on the benzene ring dictates the reactivity and utility of this compound. The electron-withdrawing sulfonyl chloride and fluorine groups, combined with the electron-donating acetamido and methyl groups, create a nuanced electronic profile for advanced chemical synthesis.

-

IUPAC Name: this compound

-

CAS Number: 871169-44-5[1]

-

Molecular Formula: C₉H₉ClFNO₃S[1]

-

Molecular Weight: 281.7 g/mol [1]

Caption: Molecular Structure Diagram

Physicochemical and Spectral Properties

The physical properties of the compound are consistent with a crystalline organic solid. Its insolubility in water and solubility in organic solvents are typical for a reactive acid chloride of its size.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 132-134 °C | [1] |

| Density | 1.45 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| Shelf Life | 2 years (under recommended storage) | [1] |

Table 2: Predicted Spectral Data

| Technique | Characteristic Features |

| ¹H NMR | Aromatic protons (2H), acetyl methyl protons (3H, singlet), ring methyl protons (3H, singlet), NH proton (1H, broad singlet). |

| ¹³C NMR | Carbonyl carbon (~168 ppm), aromatic carbons (110-150 ppm), acetyl methyl carbon (~24 ppm), ring methyl carbon (~15-20 ppm). |

| IR Spectroscopy | Strong S=O asymmetric and symmetric stretching bands (1370-1410 cm⁻¹ and 1166-1204 cm⁻¹).[2] Carbonyl (C=O) stretch from the acetamido group (~1670 cm⁻¹). N-H stretch (~3300 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) with a characteristic (M+2)⁺ peak at approximately one-third the intensity of M⁺, confirming the presence of one chlorine atom.[2] |

Synthesis and Purification

The synthesis of this compound typically proceeds via electrophilic aromatic substitution, specifically chlorosulfonation, of a corresponding N-acetylated aniline precursor. This method is well-established for producing aryl sulfonyl chlorides.[3][4]

Expertise & Causality in Synthesis

The choice of chlorosulfonic acid is critical; it serves as both the sulfonating agent and the source of chlorine to form the sulfonyl chloride in a single step. The reaction is conducted at a controlled, cool temperature initially to manage the highly exothermic addition of the aromatic substrate to the strong acid. Subsequent heating is required to drive the reaction to completion.[4] The workup procedure is equally crucial. The reaction mixture is poured onto crushed ice to rapidly and safely quench the excess, highly reactive chlorosulfonic acid.[4] This process also precipitates the water-insoluble product, allowing for its isolation by filtration.

Protocol: Synthesis of this compound

Starting Material: N-(3-fluoro-4-methylphenyl)acetamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a gas outlet connected to a trap, add chlorosulfonic acid (4-5 molar equivalents) under an inert atmosphere (e.g., nitrogen).

-

Substrate Addition: Cool the chlorosulfonic acid in an ice bath to 10-15 °C. Slowly add N-(3-fluoro-4-methylphenyl)acetamide (1 molar equivalent) in portions, ensuring the internal temperature does not exceed 20 °C. Vigorous evolution of HCl gas will occur.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to 60-70 °C for 2-3 hours until the evolution of HCl gas ceases, indicating reaction completion.[4]

-

Quenching & Precipitation: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

-

Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude solid under vacuum. For higher purity, recrystallization from a suitable solvent system (e.g., benzene or a toluene/hexane mixture) can be performed to yield the final product as a crystalline solid.[4]

Caption: Synthesis and Purification Workflow

Chemical Reactivity and Applications

The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride functional group. It is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.

Primary Reaction: Sulfonamide Formation

The most common application is the reaction with primary or secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which neutralizes the HCl byproduct.[5] The resulting sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents.

Caption: Key Reaction of Sulfonyl Chlorides

Applications in Drug Discovery

Substituted sulfonamides are integral to medicinal chemistry due to their diverse biological activities. This specific building block is valuable for creating novel compounds for screening and development.

-

Kinase Inhibitors: The sulfonamide scaffold is frequently used in the design of kinase inhibitors, which are crucial in oncology and inflammation research. The specific substitution pattern of this compound allows for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity for specific kinase targets.[6]

-

Antibacterial Agents: Sulfonamides were among the first effective antibacterial drugs. While resistance is an issue, the development of novel sulfonamide derivatives continues to be an area of interest for overcoming resistant bacterial strains.[5][7]

-

Chemical Probes: This reagent can be used to synthesize custom chemical probes for studying biological systems, such as modifying proteins to investigate enzyme activity and interactions.[7]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. Its reactivity, particularly with water, is the primary source of its hazards.

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[8][9][10] Contact with skin or eyes requires immediate and thorough rinsing with water.[8]

-

Moisture Sensitive: Reacts violently with water, releasing corrosive hydrogen chloride gas and the corresponding sulfonic acid.[9][11] This reaction can generate flammable hydrogen gas if it occurs in contact with metal surfaces.

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[8] May cause respiratory irritation.[9]

-

-

Handling (Self-Validating System):

-

Always handle inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[9]

-

Use only glass or inert plastic tools and containers; avoid metal spatulas and containers.

-

Ensure all glassware is scrupulously dry before use to prevent unintended hydrolysis.

-

-

Storage:

Conclusion

This compound is a highly reactive and synthetically valuable intermediate. Its primary utility lies in the construction of complex sulfonamides for pharmaceutical and agrochemical research. While its hazardous and moisture-sensitive nature demands careful handling and storage, a thorough understanding of its properties and reactivity allows researchers to safely and effectively incorporate it into synthetic workflows, enabling the development of novel and potent chemical entities.

References

-

A B Enterprises. 4-acetamido-2-fluoro-5-methylbenzenesulfonylchloride - C9h9clfno3s, White To Off-white Crystalline Powder, >98% Purity. Tradeindia. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21280582, 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride. Available from: [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Acetamidobenzenesulfonyl chloride. Available from: [Link]

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available from: [Link]

-

OECD SIDS. (2003). 4-METHYLBENZENESULFONYL CHLORIDE. UNEP Publications. Available from: [Link]

- Google Patents. (2021). CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.

-

International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. Available from: [Link]

-

CAS Common Chemistry. 4-(Acetylamino)-5-methoxy-2-methylbenzenesulfonyl chloride. Available from: [Link]

-

ResearchGate. (2025). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). Available from: [Link]

-

Organic Syntheses. Sulfanilyl chloride, N-acetyl-. Available from: [Link]

-

Aguilar, A., et al. (2017). Discovery of ... A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Available from: [Link]

Sources

- 1. 4-acetamido-2-fluoro-5-methylbenzenesulfonylchloride - C9h9clfno3s, White To Off-white Crystalline Powder, >98% Purity, Industrial/pharmaceutical Grade, Odorless, Hazardous Chemical Intermediate at Best Price in Mumbai | A B Enterprises [tradeindia.com]

- 2. acdlabs.com [acdlabs.com]

- 3. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

A Senior Application Scientist's Guide to Substituted Benzenesulfonyl Chlorides: A Technical Deep Dive into 4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride (CAS 871169-44-5)

Introduction

Benzenesulfonyl chlorides are a cornerstone class of reagents in modern organic and medicinal chemistry. Their high reactivity and versatility make them indispensable building blocks for the synthesis of sulfonamides, a privileged functional group found in a vast array of therapeutic agents. This guide provides an in-depth technical analysis of a specific, highly functionalized member of this class: 4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride (CAS 871169-44-5) .

Given the specialized nature of this compound, publicly available research is sparse. Therefore, to provide a comprehensive and practical framework, this guide will leverage the extensive data available for its well-characterized structural analog, 4-Acetamidobenzenesulfonyl chloride (CAS 121-60-8) . The principles of synthesis, reactivity, and application discussed for this analog are directly translatable. We will place special emphasis on analyzing the causative effects of the additional fluoro and methyl substituents on the target molecule's physicochemical properties and reactivity, offering predictive insights for researchers in drug discovery and process development.

Section 1: Physicochemical Properties & Structural Analysis

The unique substitution pattern of this compound imparts a distinct set of properties that are critical for its application. The molecule's reactivity is primarily dictated by the electrophilic sulfonyl chloride (-SO₂Cl) group. The orientation and nature of the substituents on the aromatic ring—the acetamido, fluoro, and methyl groups—play a crucial role in modulating this reactivity and influencing its use as a synthetic intermediate.

Key Structural Features and Their Influence:

-

Sulfonyl Chloride (-SO₂Cl): This is the primary reactive site, highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, etc. It is a potent electrophile.

-

Acetamido Group (-NHCOCH₃): This group serves a dual purpose. It is a moderately activating, ortho-, para-directing group, which is crucial for controlling the regioselectivity during the initial chlorosulfonylation synthesis. Secondly, it often acts as a protected form of a primary aniline, which can be deprotected in a later synthetic step.

-

Fluorine Atom (-F): As the most electronegative element, the ortho-fluoro substituent has a profound impact. It exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, potentially increasing its reactivity toward nucleophiles.[1] The presence of fluorine can also enhance metabolic stability and binding affinity in the final drug molecule.[1]

-

Methyl Group (-CH₃): Positioned para to the fluorine and meta to the sulfonyl chloride, the methyl group has a mild electron-donating hyperconjugative effect (+H) and adds steric bulk. This can influence the molecule's solubility and conformational preferences.

Comparative Physicochemical Data

The table below summarizes the known and predicted properties of the target compound and its foundational analog.

| Property | This compound | 4-Acetamidobenzenesulfonyl chloride | Data Source(s) |

| CAS Number | 871169-44-5 | 121-60-8 | N/A |

| Molecular Formula | C₉H₉ClFNO₃S | C₈H₈ClNO₃S | [2][3] |

| Molecular Weight | 265.7 g/mol | 233.67 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | White to off-white solid | [2][3] |

| Melting Point | 132-134 °C | 149 °C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents | Soluble in dichloromethane and chloroform; Insoluble in water | [2][3] |

| Purity | >98% | >98.0% | [2][3] |

Section 2: Synthesis Strategies & Methodologies

The most common and industrially scalable method for preparing arylsulfonyl chlorides is the direct electrophilic aromatic substitution of a suitable arene with chlorosulfonic acid.[4][5] This approach is highly effective for activated aromatic systems like acetanilides.

Causality in the Synthesis: The Chlorosulfonylation of Acetanilide

The synthesis of the model compound, 4-acetamidobenzenesulfonyl chloride, from acetanilide provides a clear blueprint. The reaction proceeds via electrophilic attack of the chlorosulfonyl moiety (or a related species) on the electron-rich aromatic ring.

-

Choice of Reagent: Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the electrophilic reagent. An excess is used to drive the reaction to completion and maintain a fluid reaction medium.[5]

-

Temperature Control: The initial addition of acetanilide to chlorosulfonic acid is performed at a reduced temperature (12-15 °C) to control the highly exothermic reaction and prevent side reactions.[5] Subsequently, the mixture is heated (e.g., to 60 °C) to provide the necessary activation energy to complete the sulfonation.[5]

-

Workup: The reaction mixture is poured onto crushed ice. This serves two purposes: it safely quenches the excess, highly reactive chlorosulfonic acid, and it precipitates the solid sulfonyl chloride product, which is insoluble in the resulting aqueous acidic medium.[5]

Workflow: Synthesis of an Arylsulfonyl Chloride

Caption: General workflow for synthesizing arylsulfonyl chlorides.

Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride (Model Compound)

This protocol is adapted from Organic Syntheses.[5]

-

Setup: In a 500 mL round-bottomed flask equipped with a mechanical stirrer and situated in a well-ventilated fume hood, add 290 g (165 mL) of chlorosulfonic acid.

-

Addition: Cool the flask in a water bath to approximately 15 °C. Begin the gradual addition of 67.5 g (0.5 mol) of acetanilide over 15 minutes, ensuring the temperature remains stable. Vigorous evolution of hydrogen chloride gas will occur.

-

Reaction: Once the addition is complete, heat the reaction mixture to 60 °C for two hours. The reaction is considered complete when the evolution of HCl gas subsides.[5]

-

Quench: In a separate large beaker (2 L), prepare a slurry of 1 kg of crushed ice and a minimal amount of water to allow for stirring.

-

Precipitation: Slowly and carefully pour the warm, syrupy reaction mixture into the ice slurry with vigorous stirring.

-

Isolation: Collect the resulting white precipitate by suction filtration and wash the filter cake thoroughly with cold water to remove residual acid.

-

Drying: The crude product can be dried on a porous plate or in a desiccator. The yield of crude material is typically 90-95 g (77-81%). For higher purity, the product can be recrystallized from dry benzene.

Synthetic Adaptation for CAS 871169-44-5: To synthesize this compound, one would start with N-(3-fluoro-4-methylphenyl)acetamide as the precursor, applying the same chlorosulfonylation conditions. The directing effects of the acetamido and methyl groups would strongly favor sulfonation at the desired C5 position.

Section 3: Core Reactivity & Mechanistic Insights

The synthetic utility of this compound is centered on the reactivity of the sulfonyl chloride group, primarily in the formation of sulfonamides.

Mechanism: Sulfonamide Formation

The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for preparing sulfonamides.[4][6] The reaction proceeds through a nucleophilic substitution pathway at the sulfur atom.

-

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Intermediate Formation: A transient, pentacoordinate intermediate is formed.

-

Leaving Group Departure: The chloride ion, a good leaving group, is expelled, and the S-N bond is formed.

-

Deprotonation: A base, often a tertiary amine like pyridine or triethylamine, removes the proton from the nitrogen, yielding the neutral sulfonamide and the hydrochloride salt of the base.[6]

Reaction Mechanism: Sulfonamide Synthesis

Caption: Mechanism of sulfonamide formation from a sulfonyl chloride.

Protocol 2: General Synthesis of a Sulfonamide

This protocol is a generalized procedure based on common laboratory practices.[7]

-

Setup: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0 eq) in a suitable solvent such as pyridine or dichloromethane containing triethylamine (1.5 eq).

-

Addition: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.1 eq) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into water or dilute HCl and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Causality in the Protocol: The base (pyridine or triethylamine) is essential to neutralize the HCl generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.[6] Using a slight excess of the sulfonyl chloride ensures the complete consumption of the potentially more valuable amine starting material.

Section 4: Applications in Drug Discovery

The primary value of this compound is as a highly specialized building block for constructing complex molecules, particularly for drug discovery programs.

The Sulfonamide as a Privileged Pharmacophore

Sulfonamides are considered bioisosteres of amides, meaning they have similar physical and chemical properties that allow them to mimic amides in biological systems.[8] They offer several advantages:

-

Metabolic Stability: Sulfonamides are generally more resistant to hydrolytic cleavage than amides.[8]

-

Geometric Properties: They possess a tetrahedral geometry around the sulfur atom, which can present different vectors for binding to protein targets compared to the planar amide bond.

-

Hydrogen Bonding: The sulfonamide group has two hydrogen bond acceptors (the oxygen atoms), which can lead to improved binding affinity.[8]

Logical Progression in Drug Discovery

Caption: Role of the sulfonyl chloride in a typical drug discovery workflow.

This specific reagent is particularly valuable for synthesizing inhibitors of therapeutic targets like Rho-kinase (ROCK), where substituted isoquinoline sulfonamides are a known pharmacophore.[9] The fluoro and methyl groups on this reagent allow for fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles of the final drug candidates.

Section 5: Analytical Characterization

Unambiguous characterization of this compound is critical. A combination of spectroscopic techniques is used to confirm its structure.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Would show distinct signals for the aromatic protons, a singlet for the methyl group protons (~2.3 ppm), a singlet for the acetyl protons (~2.2 ppm), and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons would be influenced by all substituents and their coupling patterns would confirm their relative positions.

-

¹³C NMR: Would show the expected number of aromatic carbon signals, with the C-F and C-S bonds causing significant shifts. Signals for the methyl and acetyl carbons would also be present.

-

-

Infrared (IR) Spectroscopy: The most prominent features would be two strong absorption bands characteristic of the sulfonyl chloride group, appearing around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ for the asymmetric and symmetric S=O stretching, respectively.[10] A carbonyl stretch for the amide would also be visible around 1660 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and, critically, a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom (due to the ³⁷Cl isotope).[10]

Section 6: Safety & Handling

As with all sulfonyl chlorides, this compound is a hazardous chemical that must be handled with appropriate precautions.

-

Primary Hazards:

-

Corrosive: Causes severe skin burns and eye damage upon contact.[11][12]

-

Moisture Sensitive: Reacts violently with water, hydrolyzing to form the corresponding sulfonic acid and hydrochloric acid gas.[13] This reaction is highly exothermic.

-

Harmful if Inhaled or Swallowed: Can cause respiratory tract irritation.[11]

-

-

Recommended Handling Procedures:

-

Always handle this reagent in a certified chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Keep the container tightly closed and store in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong bases and alcohols.[11]

-

In case of accidental release, do not use water for cleanup. Absorb the spill with an inert, dry material and dispose of it as hazardous chemical waste.

-

Conclusion

This compound (CAS 871169-44-5) is a valuable, highly functionalized reagent for advanced chemical synthesis. While specific literature on this compound is limited, a thorough understanding of its chemistry can be derived from its foundational analog, 4-acetamidobenzenesulfonyl chloride. Its utility lies in its capacity to serve as a building block for complex sulfonamides, driven by the reactivity of the sulfonyl chloride group. The unique substitution pattern—an activating acetamido group, an electron-withdrawing fluorine, and a methyl group—provides medicinal chemists with a sophisticated tool to modulate the electronic and steric properties of target molecules, making it a key intermediate in the development of novel therapeutics. Proper handling and an understanding of its synthesis and reactivity are paramount to leveraging its full potential in research and development.

References

-

Title: Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 Source: Royal Society of Chemistry Publishing URL: [Link]

-

Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF Source: ResearchGate URL: [Link]

-

Title: 4-acetamido-2-fluoro-5-methylbenzenesulfonylchloride Source: Tradeindia URL: [Link]

-

Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Princeton University, Macmillan Group URL: [Link]

-

Title: SAFETY DATA SHEET - 4-Acetamidobenzenesulfonyl chloride Source: Thermo Fisher Scientific URL: [Link]

-

Title: IR, NMR and MS of a Sulfonyl Chloride compound Source: ACD/Labs URL: [Link]

- Title: Preparation method of p-acetamidobenzenesulfonyl chloride - Google Patents Source: Google Patents URL

-

Title: Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

-

Title: Significance of Fluorine in Medicinal Chemistry: A Review Source: ResearchGate URL: [Link]

-

Title: p-ACETAMINOBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9 Source: OECD SIDS URL: [Link]

-

Title: 2-Acetamido-4-methylthiazole-5-sulfonyl chloride Source: Chem-Impex URL: [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. 4-acetamido-2-fluoro-5-methylbenzenesulfonylchloride - C9h9clfno3s, White To Off-white Crystalline Powder, >98% Purity, Industrial/pharmaceutical Grade, Odorless, Hazardous Chemical Intermediate at Best Price in Mumbai | A B Enterprises [tradeindia.com]

- 3. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 4. books.rsc.org [books.rsc.org]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. acdlabs.com [acdlabs.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-Depth Technical Guide to the Synthesis of 4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, mechanistic rationale, experimental protocols, and safety considerations. The synthesis is approached in two primary stages: the preparation of the precursor, 3-fluoro-4-methylacetanilide, and its subsequent chlorosulfonation. Emphasis is placed on understanding the regiochemical outcomes of the electrophilic aromatic substitution, which is governed by the directing effects of the substituents on the aromatic ring. This guide aims to provide a robust and scientifically grounded framework for the successful laboratory-scale synthesis of this important molecule.

Introduction: Significance of this compound

This compound is a bespoke chemical entity that serves as a crucial building block in medicinal chemistry. Its trifunctionalized aromatic core, featuring an acetamido group, a fluorine atom, and a methyl group, in addition to the reactive sulfonyl chloride moiety, offers multiple points for molecular elaboration. This substitution pattern is of significant interest in the design of targeted therapeutics, where the sulfonyl chloride can be readily converted into a variety of sulfonamides and other derivatives. These derivatives are prevalent in a wide array of biologically active compounds, including antibacterial, anticancer, and anti-inflammatory agents. The strategic placement of the fluoro and methyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug substance, making the reliable synthesis of this intermediate a critical step in the drug discovery and development pipeline.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The sulfonyl chloride group can be introduced via an electrophilic aromatic substitution reaction, specifically chlorosulfonation, on an appropriately substituted acetanilide precursor. This leads to the identification of 3-fluoro-4-methylacetanilide as the key starting material. This precursor, in turn, can be readily prepared by the acetylation of the commercially available 3-fluoro-4-methylaniline.

Caption: Retrosynthetic pathway for the target molecule.

This strategy is advantageous due to the commercial availability of the aniline precursor and the generally high-yielding nature of both the acetylation and chlorosulfonation reactions.

Mechanistic Insights: The Chlorosulfonation of 3-Fluoro-4-methylacetanilide

The cornerstone of this synthesis is the chlorosulfonation of 3-fluoro-4-methylacetanilide. This reaction is a classic example of electrophilic aromatic substitution, where the electrophile is generated from chlorosulfonic acid. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the benzene ring: the acetamido group (-NHCOCH₃), the fluorine atom (-F), and the methyl group (-CH₃).

-

Acetamido Group (-NHCOCH₃): This is a strongly activating, ortho-, para- directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring through resonance.

-

Methyl Group (-CH₃): This is a weakly activating, ortho-, para- directing group due to hyperconjugation.

-

Fluoro Group (-F): This is a deactivating, yet ortho-, para- directing group. Its deactivating nature stems from its high electronegativity (inductive effect), while the ortho-, para- directing influence is due to the resonance donation of its lone pair electrons.

In the case of 3-fluoro-4-methylacetanilide, the directing effects of these three groups must be considered in concert. The powerful ortho-, para- directing influence of the acetamido group at position 1 will strongly favor substitution at the positions ortho and para to it. The position para to the acetamido group is already occupied by the methyl group. This leaves the two ortho positions, 2 and 6, as potential sites for sulfonation.

The methyl group at position 4 will direct incoming electrophiles to its ortho positions (3 and 5) and its para position (1, which is occupied). The fluoro group at position 3 will direct to its ortho positions (2 and 4) and its para position (6).

When we amalgamate these directing effects, position 2 is strongly favored. It is ortho to the powerfully directing acetamido group and ortho to the fluoro group. Position 6 is also a possibility, being ortho to the acetamido group and para to the fluoro group. However, steric hindrance from the adjacent methyl group at position 5 would likely disfavor substitution at position 6. Therefore, the major product is expected to be the result of sulfonation at the position ortho to the acetamido group and adjacent to the fluorine atom, which is position 5. However, the nomenclature of the final product is this compound, which implies substitution at the 2-position of the starting 3-fluoro-4-methylacetanilide. Let's re-evaluate the directing effects.

Starting with 3-fluoro-4-methylacetanilide:

-

The acetamido group at C1 directs to C2 and C6.

-

The methyl group at C4 directs to C3 and C5.

-

The fluoro group at C3 directs to C2, C4, and C6.

Considering the combined effects:

-

Position 2 is activated by the acetamido group (ortho) and the fluoro group (ortho).

-

Position 6 is activated by the acetamido group (ortho) and the fluoro group (para).

-

Position 5 is activated by the methyl group (ortho).

The acetamido group is the strongest activating and directing group. Therefore, substitution is most likely to occur at one of its ortho positions. Between position 2 and 6, position 2 is sterically less hindered than position 6, which is flanked by the methyl group at position 5 (in the product). Thus, the chlorosulfonation is predicted to occur at position 2, leading to the desired product.

Caption: Analysis of directing effects for chlorosulfonation.

Experimental Protocols

Synthesis of 3-Fluoro-4-methylacetanilide (Precursor)

This procedure involves the acetylation of 3-fluoro-4-methylaniline using acetic anhydride.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount |

| 3-Fluoro-4-methylaniline | 125.15 | 1.0 | (TBD) |

| Acetic Anhydride | 102.09 | 1.1 | (TBD) |

| Glacial Acetic Acid | 60.05 | - | (TBD) |

| Deionized Water | 18.02 | - | (TBD) |

| Saturated Sodium Bicarbonate | 84.01 | - | (TBD) |

(TBD) = To Be Determined by the researcher based on the desired scale.

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-methylaniline in glacial acetic acid.

-

To the stirred solution, add acetic anhydride dropwise at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker of ice water with stirring.

-

The crude 3-fluoro-4-methylacetanilide will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

-

If necessary, neutralize any residual acid by washing the solid with a small amount of saturated sodium bicarbonate solution, followed by another wash with deionized water.

-

Dry the product in a vacuum oven to a constant weight. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound

This procedure is based on the well-established method for the chlorosulfonation of acetanilides.[1][2] Caution: Chlorosulfonic acid is a highly corrosive and reactive substance. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction evolves hydrogen chloride gas, which is toxic and corrosive.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Molar eq. | Amount |

| 3-Fluoro-4-methylacetanilide | 167.18 | 1.0 | (TBD) |

| Chlorosulfonic Acid | 116.52 | ~5.0 | (TBD) |

| Crushed Ice/Ice Water | - | - | (TBD) |

(TBD) = To Be Determined by the researcher based on the desired scale.

Step-by-Step Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution), place chlorosulfonic acid.

-

Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Slowly add dry 3-fluoro-4-methylacetanilide in small portions to the stirred chlorosulfonic acid, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the reaction mixture to 50-60 °C and maintain this temperature for 2-3 hours. The evolution of hydrogen chloride gas should be observed.[1]

-

Monitor the reaction by taking small aliquots, quenching them in ice water, and analyzing the precipitate by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

In a separate large beaker, prepare a mixture of crushed ice and water.

-

Very slowly and carefully, pour the reaction mixture onto the stirred ice-water slurry. This quenching step is highly exothermic and will generate a large amount of HCl gas. Perform this step in a well-ventilated fume hood.

-

The product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation and to allow for the decomposition of excess chlorosulfonic acid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper.

-

Dry the crude this compound in a vacuum desiccator over a suitable drying agent (e.g., P₂O₅). The product should be used immediately in the next step or stored under anhydrous conditions as sulfonyl chlorides are susceptible to hydrolysis.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acetyl protons. The aromatic protons will exhibit coupling to each other and to the fluorine atom.

-

¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the methyl carbon, the acetyl carbonyl carbon, and the acetyl methyl carbon. The aromatic carbon signals will be split due to coupling with the fluorine atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the asymmetric and symmetric S=O stretches of the sulfonyl chloride group (typically around 1370 cm⁻¹ and 1180 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak.

Safety and Handling

-

Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water. It causes severe burns to the skin and eyes and is harmful if inhaled. All manipulations must be carried out in a fume hood with appropriate PPE.

-

Hydrogen Chloride Gas: This gas is evolved during the chlorosulfonation reaction and is toxic and corrosive. A gas trap must be used to neutralize the evolved HCl.

-

Quenching: The quenching of the reaction mixture with ice water is highly exothermic and releases large volumes of HCl gas. This must be done slowly and with vigorous stirring in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the acetylation of 3-fluoro-4-methylaniline followed by the chlorosulfonation of the resulting acetanilide. A thorough understanding of the principles of electrophilic aromatic substitution is essential for predicting and controlling the regiochemical outcome of the key chlorosulfonation step. The protocols provided in this guide, coupled with stringent safety practices, offer a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

-

Smiles, S.; Stewart, J. p-Acetaminobenzenesulfonyl chloride. Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 5, p.1 (1925). [Link]

-

PubChem. 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. [Link]

-

Pawar, S. D.; et al. Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 2019, 59(2), 114-119. [Link]

Sources

A Technical Guide to the Structural Elucidaon of 4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-acetamido-2-fluoro-5-methylbenzenesulfonyl chloride, a key intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple listing of analytical techniques. Instead, it offers a strategic, field-proven approach, emphasizing the causality behind experimental choices and the integration of data from multiple spectroscopic methods to build a self-validating structural hypothesis. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to unambiguously confirm the molecular structure of this complex aromatic compound.

Introduction: The Significance of Structural Integrity

In the realm of drug discovery and development, the precise molecular architecture of a compound is paramount. This compound serves as a critical building block, and any ambiguity in its structure—such as isomeric impurities or incorrect substituent placement—can have profound implications for the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a rigorous and multi-faceted approach to its structural elucidation is not merely an academic exercise but a cornerstone of quality control and regulatory compliance.

This guide will detail a logical workflow for confirming the identity and purity of this compound, demonstrating how each analytical technique provides a unique piece of the structural puzzle.

The Elucidation Workflow: A Multi-Pronged Strategy

A robust structural elucidation strategy relies on the convergence of data from orthogonal analytical techniques. Each method interrogates the molecule from a different perspective, and the collective data should paint a consistent and unambiguous picture of the molecular structure.

Caption: A logical workflow for the structural elucidation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Key Functional Groups

FTIR spectroscopy is the initial, rapid screening tool to confirm the presence of the expected functional groups.[1] Its power lies in identifying characteristic vibrational frequencies associated with specific chemical bonds.[2] For this compound, we anticipate several key absorption bands.

Table 1: Predicted FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | 3300 - 3100 | Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium-Weak |

| C=O (Amide I) | Stretch | 1700 - 1650 | Strong |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium-Variable |

| S=O (Sulfonyl) | Asymmetric Stretch | 1375 - 1410 | Strong |

| S=O (Sulfonyl) | Symmetric Stretch | 1185 - 1204 | Strong |

| C-N (Amide) | Stretch | 1400 - 1200 | Medium |

| S-Cl | Stretch | ~375 | Strong |

Note: These are approximate ranges and can be influenced by the overall molecular structure.

The presence of strong bands in the 1375-1410 cm⁻¹ and 1185-1204 cm⁻¹ regions is highly indicative of the sulfonyl chloride group.[1][2] Similarly, a strong absorption around 1680 cm⁻¹ would suggest the amide carbonyl.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small, representative amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying gentle pressure with the built-in press.

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform a baseline correction and peak picking to identify the key absorption bands.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns.[2]

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): The molecular weight of C₉H₉ClFNO₃S is 265.7 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), we expect to see a characteristic isotopic pattern for the molecular ion peak at m/z 265 and m/z 267.[2]

-

Key Fragmentation Pathways: Electron impact (EI) ionization will likely induce fragmentation. Key expected losses include:

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into the GC. A standard non-polar column (e.g., DB-5ms) is typically used. The temperature program should be optimized to ensure good separation and peak shape.

-

MS Detection: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically using electron impact ionization at 70 eV). The mass analyzer scans a relevant m/z range (e.g., 50-400 amu).[5]

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to corroborate the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of each atom.[2] For this particular molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which indicates neighboring protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -NH (Amide) | 8.0 - 9.0 | Singlet (broad) | 1H | Deshielded proton on nitrogen, often broad due to quadrupole effects and exchange.[6] |

| Aromatic H-3 | 7.5 - 7.8 | Doublet | 1H | Ortho to the electron-withdrawing SO₂Cl group and coupled to the fluorine at C-2. |

| Aromatic H-6 | 7.2 - 7.5 | Singlet | 1H | No adjacent protons for coupling. |

| -CH₃ (Methyl) | 2.3 - 2.5 | Singlet | 3H | Attached to the aromatic ring. |

| -COCH₃ (Acetyl) | 2.1 - 2.3 | Singlet | 3H | Methyl group of the acetamido moiety.[7] |

Note: Predicted shifts are in CDCl₃ and can vary with solvent.

The key to confirming the substitution pattern lies in the aromatic region. We expect two distinct aromatic proton signals. The proton at position 3 will be split into a doublet by the adjacent fluorine atom (³JH-F coupling). The proton at position 6, having no adjacent protons, should appear as a singlet.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Amide) | ~168 | Typical for an amide carbonyl carbon.[6] |

| C-2 (C-F) | ~160 (Doublet) | Aromatic carbon bonded to fluorine, shows a large ¹JC-F coupling. |

| C-1 (C-SO₂Cl) | ~140 | Aromatic carbon attached to the sulfonyl chloride group. |

| C-4 (C-N) | ~138 | Aromatic carbon attached to the nitrogen of the acetamido group. |

| C-5 (C-CH₃) | ~135 | Aromatic carbon with a methyl substituent. |

| C-3 | ~125 (Doublet) | Aromatic carbon adjacent to the fluorine, shows a smaller ²JC-F coupling. |

| C-6 | ~115 | Aromatic carbon. |

| -COCH₃ | ~24 | Acetyl methyl carbon.[6] |

| Ring -CH₃ | ~20 | Methyl carbon attached to the aromatic ring. |

The most revealing feature will be the large splitting of the C-2 signal due to the directly attached fluorine (¹JC-F), and the smaller splitting of the C-3 signal (²JC-F).

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[8][9] Since fluorine is absent in most biological systems and common NMR solvents, the spectra are often simple with no background signals.[8]

-

Expected Chemical Shift: The chemical shift of the fluorine atom will be influenced by the other substituents on the ring. For an aromatic fluorine, a shift in the range of -110 to -140 ppm (relative to CFCl₃) is expected.

-

Coupling: The fluorine signal will be split by the adjacent aromatic proton (H-3), resulting in a doublet. The coupling constant (³JF-H) is typically in the range of 5-10 Hz.[10]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure adequate spectral width and resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum. This will show the coupling to the aromatic proton.

-

Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks based on chemical shifts, multiplicities, and coupling constants.

Caption: Correlation of ¹H and ¹⁹F NMR data confirming the spatial relationship between key atoms.

Conclusion: Synthesizing the Evidence for Unambiguous Confirmation

The structural elucidation of this compound is achieved not by a single measurement but by the logical synthesis of corroborating evidence from multiple spectroscopic techniques.

-

FTIR confirms the presence of the essential amide and sulfonyl chloride functional groups.

-

Mass Spectrometry verifies the molecular weight and provides a fragmentation pattern consistent with the proposed structure, including the characteristic chlorine isotopic signature.

-

NMR Spectroscopy (¹H, ¹³C, and ¹⁹F) provides the definitive proof of the substitution pattern and connectivity. The specific splitting patterns observed in the ¹H and ¹⁹F spectra, arising from H-F coupling, and in the ¹³C spectrum from C-F coupling, lock in the relative positions of the substituents on the aromatic ring.

By following this comprehensive workflow, researchers and drug development professionals can confidently establish the structural integrity of this vital pharmaceutical intermediate, ensuring the quality and consistency of their downstream applications.

References

-

Dalvit, C., Vulpetti, A., & Veronesi, M. (2021). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link][8]

-

Jee, J., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. National Institutes of Health. [Link][9]

-

Prosser, R. S. (2021). A beginner's guide to 19F NMR and its role in drug screening. SciSpace. [Link][11]

-

Gee, C. T. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. [Link][12]

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link][1]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link][6]

-

Shimadzu. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Shimadzu. [Link][5]

-

Klaus, E. (2025). NMR of Acetanilide. Homepage Klaus. [Link][7]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (2006). ResearchGate. [Link][3]

-

Fragmentation patterns of benzene sulfonate. (n.d.). Supporting Information. [Link][4]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. aaqr.org [aaqr.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. NMR of Acetanilide - Homepage Klaus [k-eichele.de]

- 8. mdpi.com [mdpi.com]

- 9. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. scispace.com [scispace.com]

- 12. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel Sulfonamides: Reactivity of 4-Acetamido-2-fluoro-5-methylbenzenesulfonyl Chloride with Primary Amines

Abstract

The sulfonamide moiety is a cornerstone pharmacophore in modern drug discovery, present in a wide array of therapeutic agents.[1] This technical guide provides an in-depth analysis of the reaction between 4-acetamido-2-fluoro-5-methylbenzenesulfonyl chloride and various primary amines, a key transformation for generating novel drug candidates. We will explore the underlying reaction mechanism, dissect the electronic and steric influences of the substituents on the sulfonyl chloride reagent, and discuss the factors governing the reactivity of the primary amine nucleophile. This document serves as a practical resource for researchers and drug development professionals, offering field-proven experimental protocols, causality-driven explanations for methodological choices, and troubleshooting insights to enable the efficient and successful synthesis of target sulfonamides.

The Sulfonamide Bond: A Privileged Scaffold in Medicinal Chemistry

The sulfonamide functional group is a bioisostere for the amide bond, offering similar geometric properties but with distinct electronic characteristics, improved metabolic stability, and enhanced water solubility.[2] These features have led to the widespread incorporation of sulfonamides into drugs with diverse biological activities, including antibacterial, anti-inflammatory, anticancer, and diuretic agents.[3][4] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1][5] This reaction is robust, generally high-yielding, and amenable to a wide range of substrates, making it a workhorse in medicinal chemistry laboratories.[6]

The Core Reaction: Nucleophilic Substitution at the Sulfonyl Center

The formation of a sulfonamide is a classic nucleophilic substitution reaction.[3] The nitrogen atom of the primary amine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This attack leads to a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][7]

Analysis of the Sulfonyl Chloride Reagent

The reactivity of this compound is intricately controlled by the interplay of its substituents. Understanding their individual electronic and steric contributions is crucial for predicting reaction outcomes and optimizing conditions.

| Substituent Position | Group | Effect | Impact on Reactivity |

| -SO₂Cl | Sulfonyl Chloride | Reactive Site | The sulfur atom is the electrophilic center for the reaction. |

| 2- (ortho) | Fluoro (-F) | Inductive: Strongly Electron-Withdrawing.[8] | Increases the electrophilicity of the sulfur atom, potentially accelerating the reaction. May exert minor steric hindrance.[9][10] |

| 4- (para) | Acetamido (-NHCOCH₃) | Resonance: Electron-Donating.[11] | Donates electron density to the ring, slightly deactivating the sulfonyl group towards nucleophilic attack compared to an unsubstituted ring. |

| 5- (meta) | Methyl (-CH₃) | Inductive: Weakly Electron-Donating. | Has a minor electronic effect on the sulfonyl group's reactivity due to its meta position. |

Causality of Substituent Effects:

-

The ortho-fluoro group is the most significant influencer. Its powerful inductive electron withdrawal makes the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack by the amine.[10] This activating effect is a key feature of this reagent.

-

The para-acetamido group , while electron-donating through resonance, primarily serves to modulate the overall electronic properties and solubility of the molecule and the resulting sulfonamide products.[12] Its presence is common in building blocks for pharmaceuticals.[12]

-

The combination of these groups creates a sulfonyl chloride that is sufficiently reactive for efficient coupling with a broad range of primary amines.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cbijournal.com [cbijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

Introduction: The Significance of Fluorine in Modulating Electrophilicity

<An In-depth Technical Guide on the Electrophilicity of Fluorinated Benzenesulfonyl Chlorides

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: The strategic incorporation of fluorine into benzenesulfonyl chlorides profoundly modulates their electrophilicity, offering a powerful tool for fine-tuning reactivity in organic synthesis and drug discovery. This guide provides a comprehensive analysis of the factors governing the electrophilicity of these reagents, supported by mechanistic insights, quantitative kinetic data, and practical experimental protocols. We will explore the synthesis of fluorinated benzenesulfonyl chlorides, delve into the electronic effects of fluorine substitution, and present methodologies for quantifying their reactivity. Furthermore, this guide will highlight their applications in the synthesis of sulfonamides and other biologically relevant motifs, providing researchers with the foundational knowledge to strategically employ these versatile reagents.

Benzenesulfonyl chlorides are cornerstone reagents in organic chemistry, primarily utilized for the synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively.[1][2] The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom, which is rendered electron-deficient by the two oxygen atoms and the chlorine atom.[3] The introduction of fluorine atoms onto the aromatic ring provides a nuanced yet powerful method for modulating this electrophilicity.[4]

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly enhance the electrophilicity of the sulfonyl sulfur.[4] This heightened reactivity is of paramount importance in drug discovery, where the sulfonamide moiety is a key pharmacophore.[5][6] The ability to fine-tune the reactivity of the sulfonyl chloride precursor allows for greater control over reaction kinetics, selectivity, and compatibility with complex molecular scaffolds.[7][8] This guide will dissect the interplay of electronic effects and provide a framework for understanding and predicting the reactivity of this important class of compounds.

Synthesis of Fluorinated Benzenesulfonyl Chlorides

The preparation of fluorinated benzenesulfonyl chlorides can be achieved through several synthetic routes. A common industrial method involves the two-step, one-pot reaction of a fluorinated benzene derivative with chlorosulfuric acid.[1]

A general representation of this synthesis is as follows: Ar-F + HOSO₂Cl → Ar(F)-SO₃H + HCl Ar(F)-SO₃H + HOSO₂Cl → Ar(F)-SO₂Cl + H₂SO₄

Alternatively, these compounds can be prepared from the corresponding sulfonic acids or their salts using chlorinating agents like phosphorus pentachloride or thionyl chloride.[9] Another approach involves the oxidative cleavage of thioethers with chlorine.[10] Continuous flow methodologies have also been developed, offering improved safety and control over these often exothermic reactions.[11][12] For instance, the use of N-chloroamides like 1,3-dichloro-5,5-dimethylhydantoin (DCH) in a continuous flow setup allows for the efficient synthesis of sulfonyl chlorides from thiols and disulfides.[12]

The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern, and the scale of the reaction.

The Impact of Fluorine Substitution on Electrophilicity: A Mechanistic Perspective

The electrophilicity of the sulfur atom in a benzenesulfonyl chloride is the primary determinant of its reactivity towards nucleophiles. Fluorine substitution on the aromatic ring enhances this electrophilicity through a potent electron-withdrawing inductive effect (-I effect). This effect is most pronounced when fluorine is positioned ortho or para to the sulfonyl chloride group.

The reaction of a sulfonyl chloride with a nucleophile can proceed through different mechanistic pathways, including a concerted SN2-like mechanism or a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate.[3][13] Regardless of the precise mechanism, the rate-determining step involves the attack of the nucleophile on the electrophilic sulfur atom. By withdrawing electron density from the aromatic ring, fluorine substituents destabilize the ground state of the sulfonyl chloride and stabilize the negatively charged transition state, thereby lowering the activation energy and accelerating the reaction.

Quantifying Electrophilicity: Kinetic Studies and Hammett Correlations

The electrophilicity of substituted benzenesulfonyl chlorides can be quantitatively compared by measuring their reaction rates with a standard nucleophile under controlled conditions. The Hammett equation provides a powerful tool for correlating the reaction rates with the electronic properties of the substituents.[5][14]

The Hammett equation is expressed as: log(kₓ/k₀) = ρσ

Where:

-

kₓ is the rate constant for the reaction with a substituted benzenesulfonyl chloride.

-

k₀ is the rate constant for the reaction with the unsubstituted benzenesulfonyl chloride.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. Kinetic studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown a ρ-value of +2.02, confirming that electron-withdrawing substituents, such as fluorine, enhance the electrophilicity of the sulfonyl center.[13]

Table 1: Hammett σ Constants for Common Substituents

| Substituent | σmeta | σpara |

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -NO₂ | +0.71 | +0.78 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | +0.12 | -0.27 |

Data sourced from established literature.

The Mayr electrophilicity scale is another comprehensive framework for quantifying the reactivity of electrophiles.[15][16] This scale is based on the equation log k = s(N + E), where E is the electrophilicity parameter, N is the nucleophilicity parameter, and s is a nucleophile-specific sensitivity parameter.[15][17] By determining the E parameters for a series of fluorinated benzenesulfonyl chlorides, their reactivity can be precisely mapped and predicted.

Experimental Protocol: Kinetic Measurement of Sulfonylation Reactions

This section provides a detailed, step-by-step methodology for determining the second-order rate constants for the reaction of a fluorinated benzenesulfonyl chloride with a model nucleophile, such as aniline, using UV-Vis spectrophotometry.

Objective: To quantify the electrophilicity of a given fluorinated benzenesulfonyl chloride by measuring its reaction rate with aniline.

Materials:

-

Fluorinated benzenesulfonyl chloride of interest

-

Aniline (freshly distilled)

-

Methanol (spectrophotometric grade)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Stopwatch

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the fluorinated benzenesulfonyl chloride in methanol (e.g., 0.1 M).

-

Prepare a stock solution of aniline in methanol (e.g., 1 M).

-

From these stock solutions, prepare a series of aniline solutions of varying concentrations in methanol.

-

-

Spectrophotometric Analysis:

-

Set the spectrophotometer to a wavelength where the product sulfonamide has a significant absorbance, and the starting materials have minimal absorbance. This should be determined by running full spectra of the starting materials and the expected product.

-

Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C).

-

-

Kinetic Run:

-

Pipette a known volume of the aniline solution into a quartz cuvette and place it in the temperature-controlled holder.

-

Inject a small, known volume of the fluorinated benzenesulfonyl chloride stock solution into the cuvette, ensuring rapid mixing. The concentration of aniline should be in large excess to ensure pseudo-first-order kinetics.

-

Immediately start recording the absorbance at the predetermined wavelength as a function of time.

-

-

Data Analysis:

-

The observed pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction. The slope of this plot will be -kobs.

-

Repeat the experiment with different concentrations of aniline.

-

The second-order rate constant (k₂) is obtained by plotting kobs versus the concentration of aniline. The slope of this line will be k₂.

-

Applications in Drug Discovery and Organic Synthesis

The tunable electrophilicity of fluorinated benzenesulfonyl chlorides makes them highly valuable in drug discovery and development.[18] The incorporation of fluorine can enhance a drug's metabolic stability, lipophilicity, and binding affinity.[7][19] By selecting a sulfonyl chloride with the appropriate level of reactivity, medicinal chemists can achieve efficient synthesis of sulfonamide-containing drug candidates, even in late-stage functionalization where sensitive functional groups may be present.[20][21]

Case Study: Synthesis of a Potent Kinase Inhibitor

Many kinase inhibitors feature a sulfonamide linkage. The synthesis of these molecules often involves the coupling of a complex amine with a substituted benzenesulfonyl chloride. A highly electrophilic fluorinated benzenesulfonyl chloride may be advantageous for driving the reaction to completion with a weakly nucleophilic amine. Conversely, a less reactive sulfonyl chloride might be necessary to avoid side reactions with other nucleophilic functional groups in the molecule.

Conclusion

Fluorinated benzenesulfonyl chlorides represent a versatile class of reagents with tunable electrophilicity. The strong electron-withdrawing nature of fluorine enhances the reactivity of the sulfonyl chloride group, a property that can be quantified through kinetic studies and correlated using the Hammett equation. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of these compounds. By understanding the principles outlined herein, researchers can make informed decisions in the selection and application of fluorinated benzenesulfonyl chlorides to advance their synthetic and medicinal chemistry programs.

References

- Fiveable. Sulfonyl Chloride Definition - Organic Chemistry Key Term.

- Wikipedia. Sulfonyl halide.

- Lukin, O., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(33), 6439-6444.

- King, J. F. (1990). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. University of Western Ontario.

- BenchChem. (2025). A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides.

- Xu, J., et al. (2020). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry, 40(11), 3636-3656.

- Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(11), 2582-2592.

- Drabowicz, J., et al. (2012). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. The Journal of Organic Chemistry, 77(1), 212-221.

- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447.

- King, J. F., et al. (1990). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 62(5), 807-812.

- Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(11), 2582-2592.

- BenchChem. (2025). Fluorinated Benzenesulfonyl Chlorides for Researchers and Drug Development Professionals.

- Wang, Z., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(25), 14217-14221.

- Ningbo Inno Pharmchem Co., Ltd. Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride.

- Gard, G. L., & Woolf, C. (1983). U.S. Patent No. 4,369,145. Washington, DC: U.S.

- Boudakian, M. M. (1981).

- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- ResearchGate. (n.d.). Dependence of log k0 on Hammett σ value for a series of substituted sulfonyl chlorides 1.

- BenchChem. (2025). An In-depth Technical Guide to the Electrophilicity of the Sulfonyl Chloride Group on a Pyrazine Ring.

- Zhou, Y., et al. (2016). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 8(10), 1237-1253.

- Al-Majid, A. M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1762.

- Organic Syntheses. Benzenesulfonyl chloride.

- Wikipedia. Benzenesulfonyl chloride.

- Mayr, H. Research.

- Wikipedia.

- Amia, E., et al. (1998). Nucleophilic reactivity towards electrophilic fluorinating agents: Reaction with N-fluorobenzenesulfonimide ((PhSO2)2NF). Journal of the Chemical Society, Perkin Transactions 2, (5), 1143-1148.

- Mayr, H. Nucleophilicity and Electrophilicity Scales.

- García-Rodeja, Y., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Macmillan Group. (2013). Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales.

- Wikipedia.

- Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Mayr, H. Welcome to our Database of Nucleophilicities and Electrophilicities. [Link]

- Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999.

- Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365.

- García-Rodeja, Y., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Arkivoc, 2008(11), 128-137.

- Antonello, S., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. ChemElectroChem.

- Mayr, H. Reactivity Scales.

- Setliff, F. L., & Spradlin, T. K. (1996). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of the Arkansas Academy of Science, 50, 113-115.